molecular formula C18H10N2O4 B5137298 5-Nitro-2-quinolin-2-ylindene-1,3-dione

5-Nitro-2-quinolin-2-ylindene-1,3-dione

Cat. No.: B5137298
M. Wt: 318.3 g/mol
InChI Key: CZYGDAJQGGDMPZ-UHFFFAOYSA-N
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Description

5-Nitro-2-quinolin-2-ylindene-1,3-dione: is a heterocyclic compound that combines the structural features of quinoline and indene-1,3-dione

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-quinolin-2-ylindene-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-nitroquinoline-2-carbaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-quinolin-2-ylindene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by electrophilic halogenation reactions.

    Sulfonated derivatives: Formed by sulfonation reactions.

Scientific Research Applications

Chemistry: 5-Nitro-2-quinolin-2-ylindene-1,3-dione is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Medicine: The compound and its derivatives are explored for their therapeutic potential. Research has indicated that certain derivatives exhibit significant biological activity, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 5-Nitro-2-quinolin-2-ylindene-1,3-dione and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

    Indane-1,3-dione: Shares the indene-1,3-dione scaffold but lacks the quinoline moiety.

    Quinoline derivatives: Compounds like quinoline-2-carboxylic acid share the quinoline structure but differ in functional groups.

Uniqueness: 5-Nitro-2-quinolin-2-ylindene-1,3-dione is unique due to the combination of the quinoline and indene-1,3-dione structures

Properties

IUPAC Name

5-nitro-2-quinolin-2-ylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4/c21-17-12-7-6-11(20(23)24)9-13(12)18(22)16(17)15-8-5-10-3-1-2-4-14(10)19-15/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYGDAJQGGDMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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